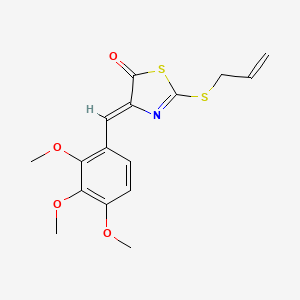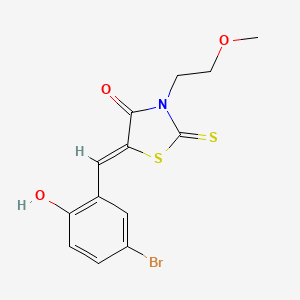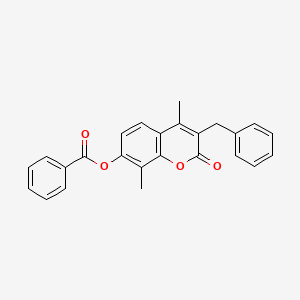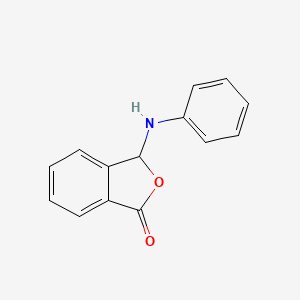
1-(4-fluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, commonly referred to as FMPD, is a compound that belongs to the class of pyrrolidinediones. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMPD has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
FMPD acts as a selective antagonist of the NMDA receptor by binding to the receptor and blocking its activation. This results in a decrease in the influx of calcium ions into the cell, which is responsible for the excitatory response mediated by the NMDA receptor. By blocking the NMDA receptor, FMPD can reduce the excitotoxicity associated with excessive glutamate release and prevent neuronal damage.
Biochemical and Physiological Effects:
FMPD has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models and has been studied for its potential use in the treatment of epilepsy. FMPD has also been found to exhibit anxiolytic and antidepressant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and depression.
実験室実験の利点と制限
FMPD has several advantages as a research tool. It is a selective antagonist of the NMDA receptor, which allows for the specific targeting of this receptor in experiments. FMPD has also been found to exhibit good pharmacokinetic properties, making it suitable for use in animal models. However, FMPD has some limitations as a research tool. It has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, FMPD has not been extensively studied in humans, which limits its potential for clinical applications.
将来の方向性
There are several future directions for research on FMPD. One area of interest is the development of new drugs based on the structure of FMPD that exhibit improved pharmacokinetic properties. Another area of interest is the study of the effects of FMPD on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Additionally, further research is needed to determine the safety and efficacy of FMPD in humans, which could lead to its eventual use as a treatment for various medical conditions.
合成法
The synthesis of FMPD can be achieved through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a catalyst to form 4-fluorocinnamic acid. This is followed by the reaction of 4-fluorocinnamic acid with piperazine and acetic anhydride to form 1-(4-fluorophenyl)-3-(4-methyl-1-piperazinyl)-2-propen-1-one. Finally, this intermediate product is cyclized with maleic anhydride to form the desired product, FMPD.
科学的研究の応用
FMPD has been found to exhibit potential applications in the field of medicinal chemistry. It has been studied for its potential use as a treatment for various medical conditions such as epilepsy, anxiety, and depression. FMPD has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-17-6-8-18(9-7-17)13-10-14(20)19(15(13)21)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUGQZOSAPNDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5170202.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5170208.png)


![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170224.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170231.png)

![7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate](/img/structure/B5170248.png)
![N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5170249.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5170257.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)

![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)